molecular formula C17H13ClN2O2S B2657414 1-acetyl-N-cycloheptyl-3,3-dimethylindoline-5-sulfonamide CAS No. 1226429-21-5

1-acetyl-N-cycloheptyl-3,3-dimethylindoline-5-sulfonamide

Cat. No. B2657414
CAS RN: 1226429-21-5
M. Wt: 344.81
InChI Key: BFJMZPARCOQMTP-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-cycloheptyl-3,3-dimethylindoline-5-sulfonamide” is a complex organic molecule. It contains an indoline group, which is a significant heterocyclic system found in natural products and drugs . Indoline derivatives have been used in the treatment of various disorders and have attracted increasing attention in recent years .


Synthesis Analysis

While specific synthesis methods for this compound are not available, indoline derivatives are generally synthesized through various methods, including condensation reactions . The synthesis would likely involve the reaction of an appropriate indoline derivative with acetyl and cycloheptyl groups, followed by the introduction of the sulfonamide group.


Molecular Structure Analysis

The molecular structure of this compound would be based on the indoline core, with acetyl, cycloheptyl, and sulfonamide functional groups attached at specific positions. The exact structure would depend on the positions of these groups on the indoline ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For instance, the acetyl group could undergo reactions typical of carbonyl compounds, while the sulfonamide group could participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of polar functional groups like sulfonamide could influence its solubility in various solvents .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Sulfonamides, including structures similar to 1-acetyl-N-cycloheptyl-3,3-dimethylindoline-5-sulfonamide, have been extensively studied for their enzyme inhibitory activities. These compounds exhibit potent inhibitory effects against crucial enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are vital targets in the development of therapies for diseases such as Alzheimer's and various cancers.

  • Acetylcholinesterase Inhibition : Sulfonamides have been identified as competitive inhibitors of AChE, a key enzyme in the breakdown of the neurotransmitter acetylcholine. Compounds exhibiting acetylcholinesterase inhibitory activity have potential therapeutic applications in managing Alzheimer's disease by increasing acetylcholine levels in the brain, thus improving cognitive functions (Abbasi et al., 2018), (Kumar & Darreh-Shori, 2017).

  • Carbonic Anhydrase Inhibition : The inhibition of CA isoenzymes by sulfonamides represents another significant therapeutic avenue, especially in the treatment of glaucoma, epilepsy, and certain types of cancer. Sulfonamides that inhibit CA can reduce the production of aqueous humor and intraocular pressure, a key treatment strategy in glaucoma (Turkmen et al., 2005).

Organic Synthesis and Catalysis

Sulfonamides serve as key intermediates and catalysts in the synthesis of complex organic molecules. Their involvement in reactions such as the Pummerer/Mannich cyclization cascades and Hantzsch condensations demonstrates their versatility in constructing heterocyclic compounds with potential biological activity.

  • Cyclization Reactions : The synthesis of aza-heterocycles through cyclization of alpha-sulfinylenamides demonstrates the utility of sulfonamides in generating structurally diverse and potentially bioactive molecules (Padwa et al., 2002).

  • Hantzsch Condensation : Sulfonamides have been used as catalysts in the solvent-free synthesis of polyhydroquinoline derivatives, showcasing their role in facilitating environmentally friendly and efficient synthetic methodologies (Khaligh, 2014).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Unfortunately, without specific research, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of indoline derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

6-chloro-4-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-11-3-5-15(12(2)7-11)20-10-14(9-19)23(21,22)17-6-4-13(18)8-16(17)20/h3-8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJMZPARCOQMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-cycloheptyl-3,3-dimethylindoline-5-sulfonamide

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